molecular formula C3H2BrClN2S B12837023 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

Cat. No.: B12837023
M. Wt: 213.48 g/mol
InChI Key: HIDPMAWBGGZCRB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and bromine atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole typically involves the bromination of 5-chloro-1,2,4-thiadiazole. One common method includes the reaction of 5-chloro-1,2,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted thiadiazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced thiadiazole derivatives.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological activities. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C3H2BrClN2S

Molecular Weight

213.48 g/mol

IUPAC Name

3-(bromomethyl)-5-chloro-1,2,4-thiadiazole

InChI

InChI=1S/C3H2BrClN2S/c4-1-2-6-3(5)8-7-2/h1H2

InChI Key

HIDPMAWBGGZCRB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=N1)Cl)Br

Origin of Product

United States

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